Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Übersicht

Beschreibung

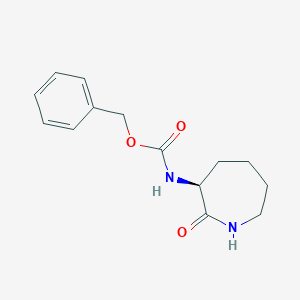

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom of the carbamate, and an azepane ring with a ketone functional group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-2-oxoazepan-3-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The ketone group in the azepane ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted benzyl carbamates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

Benzyl (S)-(2-oxoazepan-3-YL)carbamate serves as an important intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease by inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Case Study: Cholinesterase Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, structure-activity relationship (SAR) studies have identified specific modifications that increase inhibitory potency relative to established drugs like galanthamine.

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized in biochemical research to study enzyme inhibitors. Its ability to interact with cholinesterases makes it a valuable tool for understanding the mechanisms of action and potential therapeutic applications in neuropharmacology .

Drug Delivery Systems

Enhancement of Bioavailability:

this compound can be incorporated into drug delivery formulations to improve the bioavailability and targeted delivery of active pharmaceutical ingredients. Its unique chemical properties facilitate the development of advanced drug delivery systems that can enhance therapeutic outcomes .

Material Science

Development of Advanced Materials:

In material science, this compound's unique properties allow for the creation of polymers with desirable mechanical and thermal characteristics. Its incorporation into various materials can lead to innovations in product design and functionality .

Agrochemical Applications

Potential in Pest Control:

Recent studies have explored the use of this compound in developing new agrochemicals aimed at pest control. The compound's structure may provide solutions that reduce environmental impact while maintaining effectiveness against pests .

Wirkmechanismus

The mechanism of action of Benzyl (S)-(2-oxoazepan-3-YL)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. The carbamate group can form a covalent bond with the enzyme, leading to its inactivation.

Vergleich Mit ähnlichen Verbindungen

Benzyl carbamate: Lacks the azepane ring and ketone group, making it less complex.

(S)-2-oxoazepan-3-YL carbamate: Does not have the benzyl group, which affects its reactivity and applications.

N-Boc protected amines: Similar in function as protecting groups but differ in their chemical structure and deprotection conditions.

Uniqueness: Benzyl (S)-(2-oxoazepan-3-YL)carbamate is unique due to its combination of a benzyl group, an azepane ring, and a ketone functional group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Biologische Aktivität

Benzyl (S)-(2-oxoazepan-3-YL)carbamate, with the CAS number 103478-12-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, synthesis, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety and an oxoazepane ring. Its molecular formula is with a molecular weight of approximately 262.31 g/mol. The compound is characterized by moderate solubility in organic solvents and limited solubility in water, typical for many carbamate derivatives.

The primary biological activity of this compound is attributed to its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, and their inhibition is of therapeutic relevance in treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits notable inhibitory potency against AChE and BChE. The presence of the carbamate moiety enhances its affinity for these enzymes, making it a candidate for further investigation in neuropharmacology. Various structure-activity relationship (SAR) studies have been conducted to optimize its inhibitory effects by modifying side chains and assessing their impact on binding affinity and selectivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds based on their structural features and biological activities.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Benzyl Carbamate | Contains a benzyl group and carbamate functional group | Used primarily as a protecting group | Simpler structure |

| 2-Oxoazepane | Features a seven-membered ring with a carbonyl group | Lacks specific biological activity without modification | Basic structural unit |

| N-Benzyl-N'-alkylureas | Contains a urea linkage instead of a carbamate | Exhibits different biological activities | Different functional group |

| 4-Aminoquinoline | Contains an amino group and quinoline structure | Known for antimalarial properties | Distinct therapeutic use |

This compound stands out due to its larger benzyl substituent, which may enhance hydrophobic interactions compared to smaller alkyl groups. This feature potentially improves its binding affinity towards target enzymes.

Synthesis and Experimental Data

The synthesis of this compound typically involves several steps, including the formation of the oxoazepane ring followed by the introduction of the benzyl carbamate moiety. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

- Neuropharmacological Applications : In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cell cultures, suggesting its potential use in developing treatments for Alzheimer's disease.

- Structural Analysis : X-ray crystallography has been employed to elucidate the crystal structure of this compound, revealing insights into its conformational dynamics and intermolecular interactions that contribute to its biological activity .

Eigenschaften

IUPAC Name |

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.